molecular formula C25H26N4O3S3 B2630165 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide CAS No. 922702-21-4

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide

Cat. No.: B2630165
CAS No.: 922702-21-4
M. Wt: 526.69
InChI Key: KUKWTQVTZLRLRH-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-[(pyridin-3-yl)methyl]-1-(thiophene-2-sulfonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C25H26N4O3S3 and its molecular weight is 526.69. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

Several studies have focused on the synthesis of novel compounds that incorporate similar structural motifs to the specified compound, often targeting enhanced antimicrobial properties. For instance, Patel et al. (2012) synthesized a series of thiazolidinone derivatives, evaluating their antimicrobial activity against a variety of bacteria and fungi, highlighting the potential of such compounds in developing new antimicrobial agents Divyesh Patel, Rahul V. Patel, P. Kumari, N. Patel, Zeitschrift für Naturforschung C, 2012.

Heterocyclic Chemistry and Drug Design

The compound and its related derivatives have also been explored in the context of heterocyclic chemistry, contributing to drug design efforts. Jeankumar et al. (2013) designed and synthesized ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, assessing their in vitro activity against Mycobacterium tuberculosis, which showcases the application of similar compounds in medicinal chemistry V. U. Jeankumar et al., European journal of medicinal chemistry, 2013.

Novel Compound Synthesis

Research on the synthesis of novel compounds often incorporates the structural elements of the specified compound. For example, Abu‐Hashem et al. (2020) reported on the synthesis of new heterocyclic compounds derived from visnaginone and khellinone, evaluating their anti-inflammatory and analgesic activities. This work demonstrates the versatility of related structural frameworks in synthesizing compounds with potential therapeutic benefits A. Abu‐Hashem et al., Molecules, 2020.

Biological Evaluation and Activity Studies

Furthermore, the synthesis and biological evaluation of derivatives of similar structural motifs have been conducted to explore their potential as biologically active molecules. Mansour et al. (2020) synthesized new heterocyclic compounds bearing biphenyl-4-yl and 4-(dimethylamino)phenyl substituents, investigating their cytotoxic activity against cancer cell lines. This research underscores the interest in such compounds for potential anticancer applications S. Y. Mansour et al., Russian Journal of Organic Chemistry, 2020.

Antimycobacterial and Anticancer Research

Additionally, Lv et al. (2017) explored imidazo[1,2-a]pyridine-3-carboxamides with different linkers, including one structurally similar to the query compound, for their activity against drug-sensitive and resistant strains of Mycobacterium tuberculosis. Their findings contribute to the ongoing search for new antimycobacterial agents Kai Lv et al., European journal of medicinal chemistry, 2017.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S3/c1-17-13-21-22(14-18(17)2)34-25(27-21)29(16-19-5-3-9-26-15-19)24(30)20-7-10-28(11-8-20)35(31,32)23-6-4-12-33-23/h3-6,9,12-15,20H,7-8,10-11,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUKWTQVTZLRLRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)N(CC3=CN=CC=C3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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